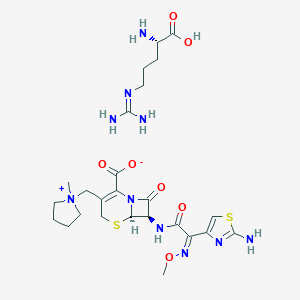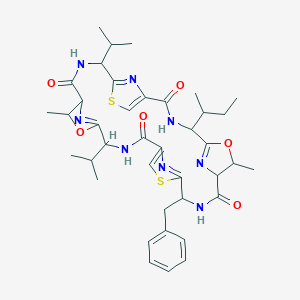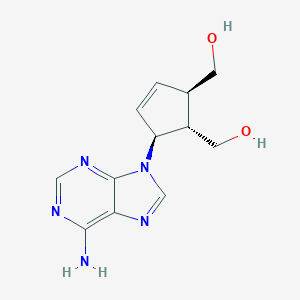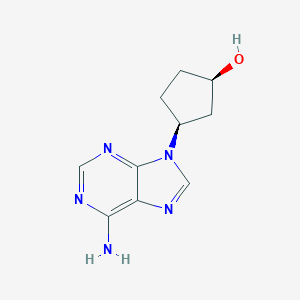
3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium is a compound belonging to the class of benzimidazolium salts The benzimidazole core is a heterocyclic aromatic organic compound, which is a fusion of benzene and imidazole rings
Preparation Methods
The synthesis of 3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium typically involves the alkylation of benzimidazole derivatives. One common method includes the reaction of benzimidazole with butyl bromide and ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or ethoxymethyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amine derivatives.
Scientific Research Applications
3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium involves its interaction with cellular components. In biological systems, the compound can interact with DNA and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium can be compared with other benzimidazolium salts, such as 1-butyl-3-methylimidazolium nitrate and 1-butyl-3-methylimidazolium chloride . These compounds share similar structural features but differ in their substituents and properties. For example, 1-butyl-3-methylimidazolium nitrate is known for its high thermal stability and ionic conductivity, making it suitable for use in electrochemical applications . In contrast, this compound has unique properties that make it more suitable for biological and medicinal applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C14H21N2O+ |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
1-butyl-3-(ethoxymethyl)benzimidazol-3-ium |
InChI |
InChI=1S/C14H21N2O/c1-3-5-10-15-11-16(12-17-4-2)14-9-7-6-8-13(14)15/h6-9,11H,3-5,10,12H2,1-2H3/q+1 |
InChI Key |
KQAZLXSFBVFHTP-UHFFFAOYSA-N |
SMILES |
CCCCN1C=[N+](C2=CC=CC=C21)COCC |
Canonical SMILES |
CCCCN1C=[N+](C2=CC=CC=C21)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















